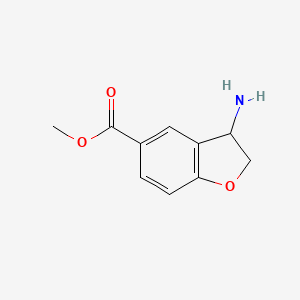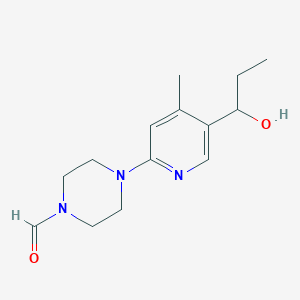
4-(5-(1-Hydroxypropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(1-Hydroxypropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a pyridine moiety, which is further functionalized with a hydroxypropyl group and a carbaldehyde group
准备方法
合成路线和反应条件
4-(5-(1-羟丙基)-4-甲基吡啶-2-基)哌嗪-1-甲醛的合成通常涉及多个步骤:
吡啶环的形成: 吡啶环可以通过Hantzsch吡啶合成方法合成,该方法涉及醛、β-酮酸酯和氨或胺的缩合。
羟丙基的引入: 羟丙基可以通过格氏反应引入,其中格氏试剂与合适的先驱体反应形成羟丙基取代的吡啶。
哌嗪环的形成: 哌嗪环可以通过乙二胺与二卤代烷的反应合成。
吡啶环和哌嗪环的偶联: 吡啶环和哌嗪环可以使用Buchwald-Hartwig胺化反应偶联,该反应涉及钯催化的芳基卤化物与胺的偶联。
甲醛基的引入: 甲醛基可以通过Vilsmeier-Haack反应引入,该反应涉及化合物与甲酰化剂(如DMF和POCl3)的反应。
工业生产方法
这种化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括在某些步骤中使用连续流动反应器,以及开发有效的纯化方法,如重结晶或色谱法。
化学反应分析
反应类型
4-(5-(1-羟丙基)-4-甲基吡啶-2-基)哌嗪-1-甲醛可以发生多种类型的化学反应:
氧化: 羟丙基可以被氧化形成酮或羧酸。
还原: 甲醛基可以被还原形成伯醇。
取代: 哌嗪环可以发生亲核取代反应,其中氮原子可以被各种取代基官能化。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 常见的还原剂包括硼氢化钠(NaBH4)和氢化铝锂(LiAlH4)。
取代: 常见的亲核取代试剂包括卤代烷和酰氯。
主要产物
氧化: 羟丙基的氧化可以生成4-(5-(1-氧丙基)-4-甲基吡啶-2-基)哌嗪-1-甲醛。
还原: 甲醛基的还原可以生成4-(5-(1-羟丙基)-4-甲基吡啶-2-基)哌嗪-1-甲醇。
取代: 取代反应可以生成各种N-取代哌嗪衍生物。
科学研究应用
4-(5-(1-羟丙基)-4-甲基吡啶-2-基)哌嗪-1-甲醛在科学研究中有几个应用:
药物化学: 它可以用作合成药物化合物的构建块,特别是针对中枢神经系统的药物。
有机合成: 它可以作为合成更复杂有机分子的中间体。
生物学研究: 它可以用于研究哌嗪和吡啶衍生物的生物活性。
工业应用: 它可以用于开发具有特定化学性质的新材料。
5. 作用机理
4-(5-(1-羟丙基)-4-甲基吡啶-2-基)哌嗪-1-甲醛的作用机理取决于其具体的应用。在药物化学中,它可能与各种分子靶标(如酶或受体)相互作用。羟丙基和甲醛基可以与靶蛋白形成氢键,而哌嗪环和吡啶环可以参与π-π相互作用和疏水相互作用。
作用机制
The mechanism of action of 4-(5-(1-Hydroxypropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The hydroxypropyl and carbaldehyde groups can form hydrogen bonds with target proteins, while the piperazine and pyridine rings can participate in π-π interactions and hydrophobic interactions.
相似化合物的比较
类似化合物
4-(5-(1-羟丙基)吡啶-2-基)哌嗪-1-甲醛: 吡啶环上缺少甲基。
4-(5-(1-羟丙基)-3-甲基吡啶-2-基)哌嗪-1-甲醛: 甲基位于吡啶环的3位而不是4位。
独特性
4-(5-(1-羟丙基)-4-甲基吡啶-2-基)哌嗪-1-甲醛的独特性在于吡啶环上羟丙基和甲基的特定位置,这可以影响其化学反应性和生物活性。羟丙基和甲醛基的存在也提供了多个化学修饰位点,使其成为有机合成中的多功能中间体。
属性
分子式 |
C14H21N3O2 |
|---|---|
分子量 |
263.34 g/mol |
IUPAC 名称 |
4-[5-(1-hydroxypropyl)-4-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O2/c1-3-13(19)12-9-15-14(8-11(12)2)17-6-4-16(10-18)5-7-17/h8-10,13,19H,3-7H2,1-2H3 |
InChI 键 |
HYXKDPPDVDDCOW-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CN=C(C=C1C)N2CCN(CC2)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)
![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)

![5-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803447.png)
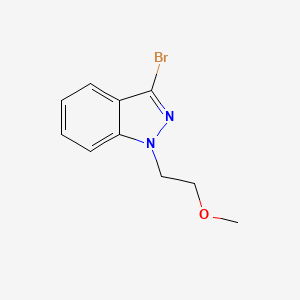
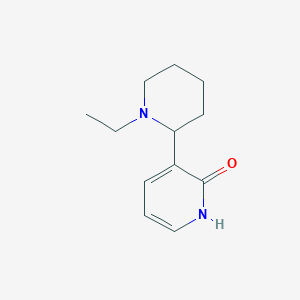
![5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803459.png)


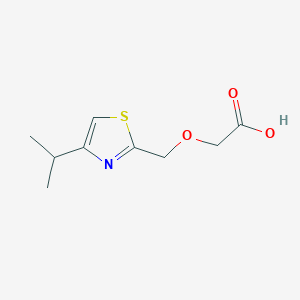
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole](/img/structure/B11803487.png)


